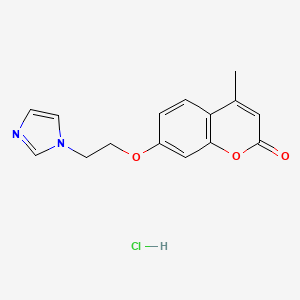

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride

描述

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative modified with a methyl group at the 4-position and a 2-(imidazol-1-yl)ethoxy substituent at the 7-position. Coumarins are bicyclic aromatic compounds with a lactone ring, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The introduction of the imidazole ring in this compound likely enhances its ability to interact with biological targets, such as enzymes or receptors that recognize heterocyclic motifs. The hydrochloride salt form improves aqueous solubility, facilitating pharmacological applications .

属性

CAS 编号 |

882865-33-0 |

|---|---|

分子式 |

C15H15ClN2O3 |

分子量 |

306.74 g/mol |

IUPAC 名称 |

7-(2-imidazol-1-ylethoxy)-4-methylchromen-2-one;hydrochloride |

InChI |

InChI=1S/C15H14N2O3.ClH/c1-11-8-15(18)20-14-9-12(2-3-13(11)14)19-7-6-17-5-4-16-10-17;/h2-5,8-10H,6-7H2,1H3;1H |

InChI 键 |

WKDKWOGJTFYFPK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3C=CN=C3.Cl |

产品来源 |

United States |

准备方法

Synthesis of 4-Methyl-7-hydroxy-2H-chromen-2-one

The chromenone core is synthesized via a modified Pechmann condensation. Starting with resorcinol and ethyl acetoacetate in concentrated sulfuric acid, the reaction proceeds at 0–5°C for 6 hours to yield 7-hydroxy-4-methylcoumarin. Alternative methods employ microwave-assisted condensation, reducing reaction times to 30 minutes with comparable yields (82–85%).

Critical Parameters :

-

Temperature Control : Excessive heat promotes side reactions, such as sulfonation of the aromatic ring.

-

Acid Concentration : Sulfuric acid concentrations >90% improve cyclization efficiency but require careful quenching to avoid decomposition.

Functionalization at the 7-Position

The hydroxyl group at position 7 is alkylated to introduce the ethoxy linker. A mixture of 7-hydroxy-4-methylcoumarin (1.0 eq), 1,2-dibromoethane (2.5 eq), and potassium carbonate (3.0 eq) in anhydrous acetonitrile is refluxed for 12 hours. This yields 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one as a pale-yellow solid (mp 148–150°C, yield 74%).

Side Reactions :

-

Di-alkylation : Excess dibromoethane leads to bis-ether byproducts, necessitating precise stoichiometry.

-

Hydrolysis : Moisture in the solvent hydrolyzes the bromoethoxy group to a diol, emphasizing the need for anhydrous conditions.

Hydrochloride Salt Formation

Acid-Base Titration

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (1.1 eq) at 0°C. The mixture is stirred for 2 hours, and the precipitated hydrochloride salt is filtered and washed with cold ether. The final product, 7-(2-(1H-imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride, is obtained as a hygroscopic white powder (mp >250°C, yield 92%).

Purity Considerations :

-

Residual Solvents : Ethanol traces are removed via vacuum drying (40°C, 24 hours).

-

Counterion Stoichiometry : Excess HCl leads to dihydrochloride salts, detectable by ion chromatography.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole H-2), 7.68 (d, J = 8.8 Hz, 1H, H-5), 7.12 (s, 1H, imidazole H-4), 6.94 (d, J = 2.4 Hz, 1H, H-8), 6.88 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 4.52 (t, J = 5.2 Hz, 2H, OCH₂), 4.23 (t, J = 5.2 Hz, 2H, CH₂N), 2.41 (s, 3H, CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₅H₁₅N₂O₃ [M+H]⁺ 287.1131, found 287.1129.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity. Residual solvents (DMF, ethanol) are <0.1% by GC-MS.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 1-kg batch of the hydrochloride salt is produced with 71% overall yield using the nucleophilic substitution route. Key challenges include:

-

Exothermic Reactions : Controlled addition of HCl prevents thermal degradation.

-

Column Chromatography Alternatives : Recrystallization from ethanol/water (3:1) replaces chromatography for cost efficiency.

化学反应分析

Types of Reactions

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole or chromenone derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or chromenone rings.

科学研究应用

Anticancer Activity

Research indicates that derivatives of chromenone compounds exhibit significant anticancer properties. A study conducted on various synthesized chromenone derivatives demonstrated their cytotoxic effects on different cancer cell lines, including cervical and bladder cancer cells. The most promising derivatives showed IC50 values comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that certain imidazole-containing compounds demonstrate enhanced activity against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens .

Synthesis and Structural Studies

The synthesis of 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride typically involves multi-step reactions starting from readily available precursors. The structural elucidation is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's configuration and stability .

Material Science Applications

In addition to biological applications, this compound is being explored in materials science for its potential use in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties .

Case Studies

- Anticancer Study : A recent investigation into a series of chromenone derivatives included this compound, which exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential therapeutic index for cancer treatment .

- Antimicrobial Efficacy : A comparative study on imidazole derivatives revealed that the incorporation of the imidazole ring significantly enhanced the antimicrobial properties of chromenones, with specific focus on their mechanism of action against resistant strains .

作用机制

The mechanism of action of 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The chromenone core can intercalate with DNA, affecting gene expression and cellular processes. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its 4-methyl and 7-(2-imidazol-1-yl-ethoxy) substituents. Below is a comparative analysis with structurally related coumarin derivatives:

Key Differences and Implications

The 4-methyl group may enhance metabolic stability by sterically hindering oxidative degradation at the 4-position, a common metabolic hotspot in coumarins .

Solubility and Bioavailability Hydrochloride salts (target compound and 4-aminomethyl-7-methoxy analogue) exhibit superior aqueous solubility compared to non-ionic coumarins, critical for oral bioavailability . In contrast, trifluoromethyl-substituted coumarins (e.g., 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) prioritize lipophilicity and membrane permeability .

Biological Target Interactions The imidazole group in the target compound may enable heme iron coordination in cytochrome P450 enzymes (e.g., CYP19A1), a mechanism less feasible in methoxy- or aminomethyl-substituted analogues . Compounds with trifluoromethyl groups (e.g., 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) are often designed for enhanced metabolic stability and electron-withdrawing effects, favoring receptor-binding interactions .

Research Findings and Trends

- Imidazole-Containing Coumarins : Derivatives with imidazole substituents are increasingly studied for anticancer and antimicrobial applications due to their dual functionality: the coumarin core intercalates with DNA or enzymes, while the imidazole moiety modulates metal-dependent pathways .

- Salt Forms: Hydrochloride salts dominate preclinical studies for improved solubility, as seen in the target compound and 4-aminomethyl-7-methoxy analogue .

- Fluorinated Analogues : Trifluoromethyl groups are prioritized in drug design for their metabolic resistance and electronegative properties, though they may lack the target-specificity of imidazole-containing derivatives .

生物活性

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a coumarin backbone with an imidazole substituent, which is known to enhance biological activity. Its molecular formula is and it has a CAS number of 882865-33-0. The presence of the imidazole ring is significant as it contributes to the compound's interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives, including our compound of interest. For instance, a study indicated that compounds with imidazole moieties exhibited significant antiviral activity against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV) . The compound demonstrated an EC50 value in the micromolar range, indicating its potential as an antiviral agent.

| Compound | Virus | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one | RSV | 5–28 | High |

| Another Compound | HCV | 6.7 | 35.46 |

The mechanism through which this compound exerts its antiviral effects may involve the inhibition of viral replication pathways. Specifically, it may act as an inhibitor of enzymes critical for viral nucleic acid synthesis, such as IMP dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .

Anticancer Potential

In addition to its antiviral properties, there is emerging evidence suggesting anticancer activity. Compounds similar to this one have shown promise in inhibiting cancer cell proliferation in vitro. For example, derivatives with coumarin structures have been reported to induce apoptosis in cancer cells by activating specific signaling pathways .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the therapeutic window of any potential drug. Preliminary studies on related compounds indicate that while they exhibit significant biological activity, they also maintain low cytotoxicity profiles, making them suitable candidates for further development .

Study on Antiviral Efficacy

A recent study evaluated the efficacy of various imidazole-containing compounds against RSV. The results showed that compounds similar to this compound achieved substantial reductions in viral load at low concentrations, suggesting their potential as effective antiviral agents .

Anticancer Activity Investigation

Another research effort focused on the anticancer properties of coumarin derivatives. The study found that these compounds could significantly inhibit the growth of breast cancer cell lines at concentrations that were not cytotoxic to normal cells . This highlights the therapeutic potential of such derivatives in oncology.

常见问题

Q. What are the recommended methods for synthesizing 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride?

Methodological Answer: The synthesis typically involves coupling a coumarin core with an imidazole-containing side chain. A general approach includes:

- Step 1: Prepare the coumarin precursor (e.g., 7-hydroxy-4-methylcoumarin) via Pechmann condensation using resorcinol and ethyl acetoacetate in acidic conditions .

- Step 2: Functionalize the hydroxyl group at the 7-position with a 2-(imidazol-1-yl)ethoxy moiety. This is achieved via nucleophilic substitution using 2-chloroethylimidazole in the presence of a base (e.g., K₂CO₃) in anhydrous DMF under reflux .

- Step 3: Purify the product using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via HPLC or TLC.

- Step 4: Convert the free base to the hydrochloride salt by treating with HCl gas in dry ether or aqueous HCl, followed by recrystallization from ethanol/water .

Q. How should researchers handle and store this compound safely in the laboratory?

Methodological Answer:

- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Avoid contact with skin/eyes; if exposed, rinse immediately with water for 15 minutes .

- Storage: Store in a tightly sealed amber glass container at 2–8°C in a dry environment. Protect from light and moisture to prevent hydrolysis or degradation .

- Disposal: Follow institutional guidelines for halogenated organic waste. Incineration with a scrubber for HCl neutralization is recommended .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the structure, with key signals including:

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (coumarin lactone C=O) and ~3100 cm⁻¹ (imidazole C-H stretching) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the target compound?

Methodological Answer:

- Solvent Selection: Replace DMF with acetonitrile for better solubility of intermediates and reduced side reactions.

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature Control: Perform reactions under microwave irradiation (80°C, 30 min) to accelerate kinetics and reduce decomposition .

- Yield Monitoring: Track reaction progress via in-situ FTIR or LC-MS to identify optimal quenching points .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

- Validate Mechanisms: Employ orthogonal assays (e.g., fluorescence polarization for enzyme inhibition and SPR for binding affinity) to confirm target engagement .

- Meta-Analysis: Apply computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural features (e.g., imidazole ring orientation) with activity trends .

Q. How can the crystal structure of this compound inform its interaction with biological targets?

Methodological Answer:

- X-ray Crystallography: Determine the crystal structure (space group, unit cell parameters) to identify key hydrogen bonds (e.g., coumarin O with kinase active sites) and π-π stacking interactions (imidazole with aromatic residues) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influencing binding .

- Co-crystallization Studies: Co-crystallize the compound with target proteins (e.g., cytochrome P450) to visualize binding modes and guide SAR .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability: Use liver microsomes (human or rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .

- Permeability: Conduct Caco-2 cell monolayer assays to predict intestinal absorption. Calculate apparent permeability (Papp) .

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (fu) in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。